2-Propen-1-one,1-((3R)-3-hydrazinyl-1-piperidinyl)-
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Overview
Description
2-Propen-1-one, 1-((3R)-3-hydrazinyl-1-piperidinyl)- is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a hydrazinyl group attached to a piperidinyl ring, which is further connected to a propenone moiety. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-((3R)-3-hydrazinyl-1-piperidinyl)- typically involves the reaction of a suitable piperidine derivative with a hydrazine compound, followed by the introduction of the propenone group. One common method involves the reaction of 1-(3R)-3-hydrazinylpiperidine with 2-propen-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-((3R)-3-hydrazinyl-1-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
2-Propen-1-one, 1-((3R)-3-hydrazinyl-1-piperidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-((3R)-3-hydrazinyl-1-piperidinyl)- involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1,3-diphenyl-: Known for its biological applications, including antifungal and anticancer properties.
2-Propen-1-one, 1-phenyl-: Used in organic synthesis and material science.
Uniqueness
2-Propen-1-one, 1-((3R)-3-hydrazinyl-1-piperidinyl)- is unique due to the presence of the hydrazinyl group attached to a piperidinyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-[(3R)-3-hydrazinylpiperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H15N3O/c1-2-8(12)11-5-3-4-7(6-11)10-9/h2,7,10H,1,3-6,9H2/t7-/m1/s1 |
InChI Key |
QBLJYRPYEFASPK-SSDOTTSWSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)NN |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)NN |
Origin of Product |
United States |
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